molecular formula C11H24N2O B14005257 3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol CAS No. 5472-82-2

3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol

Cat. No.: B14005257
CAS No.: 5472-82-2
M. Wt: 200.32 g/mol
InChI Key: CSJVAAZQDMGVOA-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol typically involves the reaction of 3-methyl-4-propylpiperazine with an appropriate alkylating agent, such as 3-chloropropanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various piperazine derivatives with different functional groups.

Scientific Research Applications

3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propan-1-ol: A similar compound with a methyl group instead of a propyl group.

    3-(4-Methylpiperazin-1-yl)propanoic acid: A compound with a carboxylic acid group instead of a hydroxyl group.

    1-(3-Hydroxypropyl)-4-methylpiperazine: Another piperazine derivative with a hydroxyl group.

Uniqueness

3-(3-Methyl-4-propylpiperazin-1-yl)propan-1-ol is unique due to the presence of both a propyl group and a hydroxyl group attached to the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.

Properties

CAS No.

5472-82-2

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

3-(3-methyl-4-propylpiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C11H24N2O/c1-3-5-13-8-7-12(6-4-9-14)10-11(13)2/h11,14H,3-10H2,1-2H3

InChI Key

CSJVAAZQDMGVOA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1C)CCCO

Origin of Product

United States

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